![molecular formula C10H16ClN7 B2541426 1-[(1-cyclopentyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride CAS No. 2107525-34-6](/img/structure/B2541426.png)

1-[(1-cyclopentyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

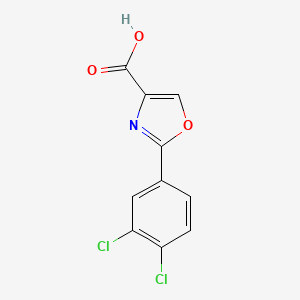

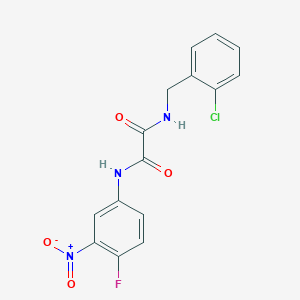

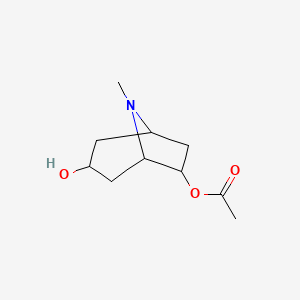

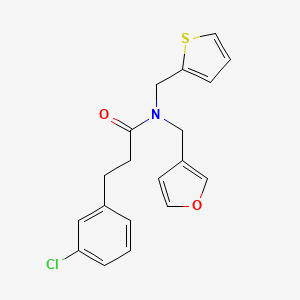

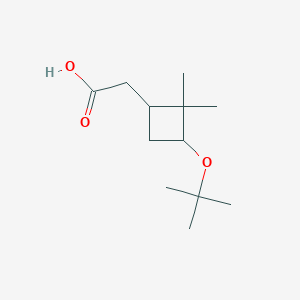

The compound “1-[(1-cyclopentyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride” is a complex organic molecule that contains several functional groups. It has a cyclopentyl group, a tetrazole ring, a pyrazole ring, and an amine group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The tetrazole ring could be formed from a nitrile in a reaction with sodium azide . The pyrazole ring could be formed from a hydrazone in a reaction with a base . The cyclopentyl group could be introduced through a substitution or addition reaction .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrazole and pyrazole rings are both heterocyclic compounds, which means they contain atoms other than carbon in their rings . The amine group could potentially form hydrogen bonds with other molecules .

Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions due to the presence of multiple reactive functional groups. The tetrazole ring is known to participate in reactions such as nucleophilic substitution and reduction . The pyrazole ring can undergo reactions such as alkylation and acylation .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the tetrazole and pyrazole rings could increase the compound’s polarity, potentially making it more soluble in polar solvents . The amine group could make the compound basic .

Applications De Recherche Scientifique

Synthesis and Characterization

Pyrazole derivatives are synthesized through various chemical reactions, showcasing their potential for generating new molecules with significant biological activities. For example, the reaction of hydroxymethyl pyrazole derivatives with primary amines yields compounds that were characterized using techniques like FT-IR, UV-visible, NMR spectroscopy, mass spectroscopy, and X-ray crystallography. These compounds have shown biological activity against breast cancer and microbes, highlighting their potential as antitumor, antifungal, and antibacterial agents (Titi et al., 2020).

Antimicrobial and Cytotoxic Activity

Novel azetidine-2-one derivatives of 1H-benzimidazole were synthesized and evaluated for their antibacterial and cytotoxic properties. Among these, specific compounds exhibited good antibacterial activity, and others showed cytotoxic activity in vitro, suggesting their potential use in developing new antimicrobial and cancer therapies (Noolvi et al., 2014).

Solid-Phase Syntheses

Pyrazoles and isoxazoles were synthesized using a solid-phase approach, demonstrating an efficient method to produce these compounds in excellent yields and purities. This method allows for easy control over the isomeric ratios and provides a versatile pathway for synthesizing highly substituted pyrazoles, which could be useful in various pharmacological applications (Shen et al., 2000).

Metal Complex Formation

Research into the self-organization processes of Cu2+ complexes with pyrazole azamacrocycles indicates the influence of chain length and metal-to-ligand ratio on the formation of dimeric, trinuclear, or tetranuclear complexes. This study provides insights into designing metal-organic frameworks (MOFs) or catalysts for various chemical reactions (Lopera et al., 2020).

Novel Synthesis Approaches

A novel synthesis method for producing 4-(5-substituted aminomethyl)-1H-tetrazol-1-yl)benzonitriles from p-aminobenzonitrile was developed, showing the efficiency and utility of this method in generating biologically potent tetrazole derivatives. This approach could be highly useful for synthesizing compounds with potential pharmacological applications (Rao et al., 2014).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-[(1-cyclopentyltetrazol-5-yl)methyl]pyrazol-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N7.ClH/c11-8-5-12-16(6-8)7-10-13-14-15-17(10)9-3-1-2-4-9;/h5-6,9H,1-4,7,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIVGATBMWIAJBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=NN=N2)CN3C=C(C=N3)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(1-cyclopentyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methylbenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2541350.png)

![5-[(3As,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]-1,3,4-oxadiazol-2-amine;hydrochloride](/img/structure/B2541351.png)

![(1R,2R,6S,7S)-2-Methyl-4-azatricyclo[5.2.1.02,6]decane;hydrochloride](/img/structure/B2541353.png)

![4-[(E)-2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]ethenyl]pyridine](/img/structure/B2541355.png)

![(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(morpholino)methanone](/img/structure/B2541357.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide](/img/structure/B2541358.png)

![8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B2541366.png)